
CDDO-Im
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CDDO-Imidazolide generalmente comienza con el ácido oleanólico como material de partida. El proceso involucra múltiples pasos, incluyendo oxidación, adición de ciano e formación de imidazol . Los pasos clave son:
Oxidación: El ácido oleanólico se oxida para formar ácido 2-ciano-3,12-dioxooleana-1,9(11)-dien-28-oico.
Adición de ciano: El grupo ciano se introduce en la molécula.
Formación de imidazol: El paso final involucra la formación del anillo de imidazol, dando como resultado CDDO-Imidazolide.
Métodos de producción industrial
La producción industrial de CDDO-Imidazolide implica optimizar la ruta sintética para asegurar un alto rendimiento y pureza. El proceso está diseñado para ser rentable y escalable, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Structural Features and Reactive Sites
CDDO-Im’s reactivity arises from two key functional groups:
-
A and C rings : Contain α,β-unsaturated ketones that act as Michael acceptors, reacting with cysteine thiols through reversible thio-alkylation .
-
C-28 imidazolide : A highly reactive acylating agent that forms irreversible bonds with lysine, arginine, serine, and tyrosine residues via nucleophilic substitution .
This bifunctional design enables both monofunctional adducts (single-site modifications) and cross-linked adducts (bridging two residues) .
Michael Addition (Thio-Alkylation)
This compound reacts with cysteine residues via Michael addition at the A-ring (C1 position). This reversible reaction disrupts protein-protein interactions, such as Keap1-Nrf2 binding .
Acylation via Imidazolide
The imidazolide group undergoes nucleophilic acyl substitution with:
-
Lysine ε-amino groups
-
Arginine guanidinium groups
-
Serine/tyrosine hydroxyl groups
For example, this compound acylates Lys413 in GSTP (glutathione S-transferase pi) and Tyr85 in Keap1, forming stable adducts .
Cross-Linked Adducts
At higher concentrations (>100 nM), this compound bridges adjacent residues:
Protein | Cross-Linked Residues | Adduct Type |
---|---|---|
GSTP | Cys47-Ser46 | Acyl-alkyl |
GSTP | Arg13-Cys14 | Acyl-alkyl |
Keap1 | Cys273-Tyr85 | Acyl-alkyl |
These adducts alter protein conformation and function .
Concentration-Dependent Reactivity Patterns
This compound’s reactivity is concentration-dependent:
Concentration | Primary Targets | Adduct Type |
---|---|---|
10–50 nM | Lys, Tyr | Monofunctional |
100–500 nM | Cys, Ser, Arg | Cross-linked |
≥1 μM | Multiple residues | Mixed |
At 50 nM, cross-linked adducts dominate in GSTP (e.g., Cys47-Ser46), while 1 μM this compound modifies 8 cysteine residues in Keap1 .
GSTP Modifications
This compound modifies GSTP at 12 residues , including:
-
Cys47 (Michael addition)
-
Ser46 (acylation)
-
Arg13 (acylation)
Adducts detected via LC-MS/MS show a mass increase of +473.3 Da , corresponding to this compound’s molecular weight .
Keap1 Modifications
In Keap1, this compound targets:
Residue | Modification Type | Functional Impact |
---|---|---|
Cys273 | Michael addition | Disrupts Keap1-Cul3 binding |
Tyr85 | Acylation | Stabilizes Nrf2 binding |
Cys288 | Michael addition | Reduces Nrf2 ubiquitination |
Cys151, a common electrophile target, is notably unmodified by this compound .
Biological Implications of Chemical Reactivity
-
Nrf2 Activation : Acylation of Keap1’s Tyr85 enhances Nrf2 release, upregulating antioxidant genes (e.g., HO-1, NQO1) .
-
Anti-Inflammatory Effects : Cross-linking adducts in GSTP and Keap1 reduce pro-inflammatory cytokine production (e.g., IL-6, KC) .
-
Selectivity : Low this compound concentrations (10–100 nM) preferentially modify regulatory residues (e.g., Tyr85), while higher doses induce broad cross-linking .
This compound’s dual reactivity enables precise targeting of redox and inflammatory pathways, making it a potent tool for studying protein-electrophile interactions. Its adducts’ structural and functional diversity underscores the importance of concentration-dependent profiling in therapeutic applications .
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Mechanism of Action:
CDDO-Im exhibits potent anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cancer stem cell populations. It has shown effectiveness against various cancer types, including breast cancer, leukemia, and melanoma.
Case Studies:
- A study demonstrated that this compound significantly inhibited tumorsphere formation in triple-negative breast cancer cells (SUM159), affecting the cancer stem cell subpopulation marked by CD24−/EpCAM+ cells. Treatment resulted in decreased sphere-forming efficiency and size, alongside down-regulation of key stem cell signaling pathways such as Notch and TGF-β/Smad .
- In another investigation involving myeloma and leukemia cell lines, this compound induced apoptosis and inhibited growth by up-regulating genes associated with apoptosis and down-regulating Myc protein levels .
Cancer Type | Effect of this compound | Mechanism |
---|---|---|
Triple-Negative Breast | Inhibits tumorsphere formation | Targets cancer stem cells; down-regulates signaling |
Leukemia | Induces apoptosis | Up-regulates apoptotic genes; inhibits Myc protein |
Melanoma | Suppresses tumor growth in vivo | Induces differentiation; modulates redox balance |
Protection Against Oxidative Stress
Mechanism of Action:
this compound enhances Nrf2 signaling pathways, which are crucial for cellular defense against oxidative stress. This property makes it a candidate for protecting tissues from damage caused by reactive oxygen species.
Case Studies:
- Research indicated that this compound provided significant protection against hyperoxic acute lung injury in mice by increasing Nrf2-regulated cytoprotective gene expression .
- Another study highlighted its protective effects against acetaminophen-induced hepatic injury through the up-regulation of Nrf2-dependent cytoprotective genes .
Condition | Effect of this compound | Mechanism |
---|---|---|
Hyperoxic Acute Lung Injury | Protects lung tissue | Enhances Nrf2 signaling |
Acetaminophen Hepatotoxicity | Protects liver from oxidative damage | Induces Nrf2-dependent gene expression |
Anti-Inflammatory Effects
Mechanism of Action:
this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase and cyclooxygenase-2.
Case Studies:
- A study demonstrated that this compound inhibited IL-2 secretion in a Nrf2-dependent manner, showcasing its potential in managing inflammatory conditions .
- Additionally, it was noted that this compound could reduce inflammation in models of acute lung injury, further solidifying its role as an anti-inflammatory agent .
Condition | Effect of this compound | Mechanism |
---|---|---|
Inflammatory Models | Reduces pro-inflammatory cytokines | Inhibits iNOS and COX-2 production |
Mecanismo De Acción
CDDO-Imidazolide ejerce sus efectos a través de múltiples mecanismos:
Activación de Nrf2: Activa la vía del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2), lo que lleva a una mayor expresión de genes antioxidantes y de desintoxicación.
Activación de PPARγ: Se une y activa al receptor gamma activado por proliferadores de peroxisomas (PPARγ), que desempeña un papel en la regulación de la inflamación y la diferenciación celular.
Inhibición de STAT3: Inhibe la vía del transductor de señales y activador de la transcripción 3 (STAT3), que está involucrada en la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
CDDO-Imidazolide se compara con otros compuestos similares, como:
Ácido 2-ciano-3,12-dioxooleana-1,9(11)-dien-28-oico (CDDO): El CDDO-Imidazolide es aproximadamente 10 veces más potente que el CDDO para inhibir la proliferación de células cancerosas.
Éster metílico de CDDO (CDDO-Me):
Otros triterpenos: Compuestos como el ácido oleanólico y el ácido ursólico tienen actividades biológicas más débiles en comparación con el CDDO-Imidazolide.
El CDDO-Imidazolide destaca por su mayor potencia y rango más amplio de actividades biológicas, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .
Actividad Biológica
CDDO-Im (CDDO-imidazolide) is a synthetic triterpenoid compound known for its potent biological activities, particularly its role as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Research has shown that this compound exhibits a range of biological activities including antioxidant, anti-inflammatory, and anticancer effects.
Nrf2 Pathway Activation
This compound activates the Nrf2 pathway, leading to the upregulation of various cytoprotective genes. This activation results in increased expression of antioxidant enzymes such as Heme oxygenase-1 (HO-1) , NAD(P)H:quinone oxidoreductase 1 (NQO1) , and Glutamate-cysteine ligase catalytic subunit (GCLc) . The following table summarizes key findings related to Nrf2 activation by this compound:
Cytoprotective Effects
The protective effects of this compound extend beyond Nrf2 activation. Studies indicate that this compound also enhances autophagy and protects against mitochondrial dysfunction and ROS overproduction. For instance, in liver ischemia-reperfusion injury models, this compound treatment led to:
- Increased levels of LC3B-II, indicating enhanced autophagy.
- Decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
- Reduction in circulating mitochondrial DNA, suggesting less mitochondrial damage.
Renal Protection
A study demonstrated that this compound significantly improved outcomes in acute kidney injury (AKI) models. Mice treated with this compound showed:
- Improved renal function and histology.
- Decreased levels of inflammatory cytokines such as IL-6 and G-CSF.
- Upregulation of cytoprotective genes associated with the Nrf2 pathway .
Hepatic Protection
In models of liver ischemia-reperfusion injury, this compound pretreatment resulted in:
- Enhanced survival rates compared to control groups.
- Reduced hepatocyte apoptosis through the modulation of Bcl2 family proteins.
- Increased autophagic flux as evidenced by CYTO-ID assays .
Clinical Implications
This compound's biological activities have led to its investigation in various clinical contexts, particularly concerning cancer therapy and organ protection during ischemic events. Its ability to modulate oxidative stress responses makes it a candidate for therapeutic interventions in diseases characterized by inflammation and oxidative damage.
Antitumor Activity
Research has indicated that this compound exhibits significant antiangiogenic and antitumor properties in rodent models, making it a promising candidate for cancer therapy . The mechanism involves the suppression of tumor growth through the induction of apoptosis and inhibition of cell proliferation.
Propiedades
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFBYYCNYVFPKD-FMIDTUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433315 | |
Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443104-02-7 | |
Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-cyano-3,12-dioxooleana-1,9-dien-28-oyl imidazolide (CDDO-Im) exerts its effects through multiple mechanisms, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It achieves this by covalently binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This results in the upregulation of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] this compound also directly inhibits IκB kinase β (IKKβ), thereby blocking nuclear factor-κB (NF-κB) activation and downstream inflammatory responses. [, ]
ANone:
- Molecular Formula: C33H45N3O4 [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Molecular Weight: 547.72 g/mol [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Structure-activity relationship (SAR) studies have identified key structural features in this compound contributing to its potent activity:
- Michael Acceptor Groups: The presence of α,β-unsaturated carbonyl systems (Michael acceptors) on both the A and C rings are essential for its activity. [] These groups facilitate covalent interactions with cysteine residues on Keap1, leading to Nrf2 activation. [, ]
- Nitrile Group: The cyano group at the C-2 position of the A ring is crucial for its potency. []
- C-17 Substituent: Modifications at the C-17 position, where the imidazolide group is attached, significantly impact the in vivo pharmacodynamic action of this compound. [] This suggests the importance of this position for optimizing its pharmacokinetic properties and target selectivity.
A: this compound possesses inherent stability challenges. [] While its methyl ester derivative, CDDO-Me (bardoxolone methyl), exhibits greater stability, this compound demonstrates superior potency. [, , ] Research efforts have focused on developing novel analogs with improved stability profiles. For instance, substituting the imidazolide group with pyridyl groups has yielded analogs with enhanced stability in human plasma and increased bioavailability in mice. []
A: this compound's potential to modulate drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes remains to be fully elucidated. [] Its impact on drug transporters also requires further investigation. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens when this compound is used in combination therapies.
ANone: this compound demonstrates potent anti-cancer activity both in vitro and in vivo:
- Induces apoptosis in various cancer cell lines, including leukemia, breast cancer, multiple myeloma, prostate cancer, liposarcoma, and pancreatic cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Inhibits tumorsphere formation, suggesting an effect on cancer stem cells. []
- Synergizes with other anti-cancer agents, such as bortezomib and TRAIL. [, ]
- Inhibits tumor growth in xenograft models of breast cancer, melanoma, and leukemia. [, , ]
- Reduces tumor burden in transgenic mouse models of chronic lymphocytic leukemia (CLL). [, ]
- Protects against aflatoxin-induced liver cancer in rats. [, ]
- Reduces immune cell infiltration and cytokine secretion in a mouse model of pancreatic cancer. []
- Protects against hyperoxic acute lung injury in mice. []
ANone: While this compound shows promise in preclinical models, the development of resistance remains a concern. Currently, specific mechanisms of resistance to this compound are not fully understood and require further investigation. Exploring potential resistance mechanisms and strategies to circumvent them are crucial for improving its therapeutic efficacy.
A: Understanding the safety profile of this compound is crucial for its clinical translation. Preclinical studies have revealed potential toxicity concerns, especially at higher doses. For instance, in a mouse model of CLL, high doses of this compound led to an initial surge in circulating B cells, and some mice succumbed after a few injections. [] This highlights the need for careful dose optimization and monitoring during clinical trials.
ANone: Various analytical methods are employed to characterize and quantify this compound:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.